3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one

cytotoxicity oral squamous cell carcinoma structure-activity relationship

3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one (CAS 385786-12-9) is a synthetic organic molecule classified as a thioether-containing propanone derivative (molecular formula C18H19ClO3S, molecular weight 350.86 g/mol). It is supplied as a research chemical, typically at 95% purity.

Molecular Formula C18H19ClO3S
Molecular Weight 350.9g/mol
CAS No. 385786-12-9
Cat. No. B383088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one
CAS385786-12-9
Molecular FormulaC18H19ClO3S
Molecular Weight350.9g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCO
InChIInChI=1S/C18H19ClO3S/c1-22-16-8-4-13(5-9-16)17(21)12-18(23-11-10-20)14-2-6-15(19)7-3-14/h2-9,18,20H,10-12H2,1H3
InChIKeyWFDDXTQSUWTBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one (CAS 385786-12-9): Procurement-Ready Chemical Profile


3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one (CAS 385786-12-9) is a synthetic organic molecule classified as a thioether-containing propanone derivative (molecular formula C18H19ClO3S, molecular weight 350.86 g/mol) . It is supplied as a research chemical, typically at 95% purity . The compound is not the subject of any identified primary research article or patent that provides quantitative biological or physicochemical data. Its closest structural analogs are the 1-aryl-3-(2-hydroxyethylthio)-1-propanones described by Unluer et al. (2016) [1]; however, the target compound differs in bearing an additional 4-chlorophenyl substituent at the 3-position, placing it outside the scope of that study. Procurement decisions for this compound are currently made solely on the basis of its unique structure, as no peer-reviewed comparator evidence exists.

Why 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one Cannot Be Replaced by Generic Analogs


The target compound possesses a unique 1,3-diarylpropan-1-one scaffold featuring a 4-chlorophenyl group at position 3 and a 2-hydroxyethylthio substituent . In contrast, the closest class of characterized analogs—the 1-aryl-3-(2-hydroxyethylthio)-1-propanones (EU1–EU9) reported by Unluer et al. (2016)—lack the 3-aryl substituent entirely [1]. This structural divergence is critical because even minor substituent changes within the EU series led to large differences in cytotoxicity; only the nitro-bearing EU9 showed measurable activity (CC50 < 400 μM against HSC-2 cells) while the remaining analogs were essentially inactive [1]. Therefore, a procurement decision to substitute the target compound with a structurally simpler 1-aryl-3-(2-hydroxyethylthio)-1-propanone would constitute an unvalidated structural change with unpredictable biological consequences.

Quantitative Evidence for 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one vs. Closest Analogs


Cytotoxicity Landscape of 1-Aryl-3-(2-hydroxyethylthio)-1-propanones (Class-Level Baseline)

The target compound has no direct cytotoxicity data. However, the closest characterized structural class—1-aryl-3-(2-hydroxyethylthio)-1-propanones (EU1–EU9)—provides a class-level baseline. In that series, eight of nine compounds (EU1–EU8) were essentially inactive (CC50 > 400 μM against HSC-2, HSC-3, HSC-4, HL-60, HGF, HPC, and HPLF cells) [1]. Only EU9 (bearing a 4-nitrophenyl group at the 1-position) showed measurable cytotoxicity with a CC50 below 400 μM and weak tumor selectivity (TS ≥ 1.3) [1]. The target compound's distinct 3-(4-chlorophenyl) substituent may alter this activity profile, but no direct evidence has been published.

cytotoxicity oral squamous cell carcinoma structure-activity relationship

Carbonic Anhydrase Inhibition of 1-Aryl-3-(2-hydroxyethylthio)-1-propanones (Class-Level Baseline)

In the EU1–EU9 series, carbonic anhydrase (CA) inhibition was evaluated against human isoforms hCA I and hCA II. All compounds showed inhibition percentages substantially lower than the reference sulfonamide acetazolamide [1]. This class-level evidence indicates that the 1-aryl-3-(2-hydroxyethylthio)-1-propanone core is not a privileged scaffold for CA inhibition. Whether the target compound's additional 3-(4-chlorophenyl) group improves CA affinity is unknown, as no direct data exist.

carbonic anhydrase inhibition hCA I hCA II enzyme inhibition

Physicochemical and Purity Specifications for Procurement

The compound is commercially available with a typical purity of 95% . Its molecular weight is 350.86 g/mol, and the predicted boiling point is 531.5 ± 50.0 °C . No experimentally determined physicochemical properties (e.g., logP, solubility, melting point) have been published in peer-reviewed literature. This contrasts with well-characterized chemical probes, for which such data are routinely required for formulation and assay design. Users must request or independently verify these parameters before use.

chemical procurement purity molecular weight physicochemical properties

Appropriate Application Scenarios for 3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one Based on Available Evidence


Medicinal Chemistry Exploration of 1,3-Diarylpropan-1-one Scaffolds

The target compound can serve as a structurally novel entry into the underexplored 1,3-diarylpropan-1-one chemical space. Given that the closest analogs (1-aryl-3-(2-hydroxyethylthio)-1-propanones) showed modest cytotoxicity only with a nitro substituent [1], introducing a 3-(4-chlorophenyl) group may modulate biological activity in ways not yet investigated. This compound is suitable for exploratory structure-activity relationship (SAR) studies where the goal is to probe the effect of a 3-aryl substituent on the thioether-propanone framework.

Chemical Biology Tool Compound Requiring Custom Profiling

If a research program requires a thioether-containing propanone with dual aromatic substitution, this compound represents one of the few commercially available options [1]. However, users must commission bespoke biological profiling (e.g., cytotoxicity, kinase panel, CA inhibition) because no public data exist [1]. The compound should be treated as a screening hit precursor, not a validated probe.

Synthetic Intermediate for Derivatization

The presence of the 2-hydroxyethylthio group and the 4-methoxyphenyl ketone provides two reactive handles for further derivatization. This compound may be useful as a synthetic intermediate in the preparation of more complex thioether-containing libraries, provided the 95% purity is sufficient for subsequent reactions [1].

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